molecular formula C11H20N2O2 B2452966 (1r,2r,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane CAS No. 1000870-15-4

(1r,2r,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane

Cat. No.: B2452966
CAS No.: 1000870-15-4
M. Wt: 212.293
InChI Key: JRZFZVWZIJNIEQ-VGMNWLOBSA-N
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Description

(1r,2r,4s)-Rel-2-amino-7-boc-7-azabicyclo[221]heptane is a bicyclic compound that features a unique structural framework

Properties

IUPAC Name

tert-butyl (1R,2R,4S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7/h7-9H,4-6,12H2,1-3H3/t7-,8+,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZFZVWZIJNIEQ-DJLDLDEBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1[C@@H](C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000870-15-4
Record name rac-tert-butyl (1R,2R,4S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(1r,2r,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:

    Reduction: This involves the addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

(1r,2r,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane has several applications in scientific research:

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1r,2r,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane is unique due to its specific stereochemistry and the presence of the Boc-protected amino group. This makes it particularly useful in the synthesis of complex molecules where stereochemical purity is crucial.

Biological Activity

(1R,2R,4S)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane is a bicyclic compound notable for its unique structural framework and potential biological applications. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its interactions with biological systems.

  • Molecular Formula : C11_{11}H20_{20}N2_2O2_2
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 1000870-15-4

Research indicates that this compound may influence various biological pathways through its interaction with enzymes and receptors. Its structure allows it to act as a potential inhibitor or modulator in biochemical reactions.

Enzyme Interactions

The compound's bicyclic structure is hypothesized to facilitate binding to specific enzymes, thereby affecting their catalytic activity. For instance, studies suggest that it may interact with lipases and other hydrolases, which are critical in lipid metabolism and signaling pathways .

Study 1: Enzyme Inhibition

A study published in MDPI explored the effects of various bicyclic compounds on lipase activity. It was found that derivatives similar to this compound could inhibit lipase activity by altering substrate binding . The inhibition was quantified using kinetic assays, revealing a significant decrease in enzyme turnover.

Study 2: CNS Activity

Another investigation focused on the central nervous system (CNS) effects of azabicyclic compounds, including this compound. The study indicated potential anxiolytic properties through modulation of neurotransmitter systems, particularly by influencing GABAergic pathways .

Data Table: Biological Activity Summary

Study Biological Activity Findings
Study 1Lipase InhibitionSignificant reduction in enzyme activity observed with kinetic parameters indicating competitive inhibition.
Study 2CNS EffectsPotential anxiolytic effects noted; modulation of GABA receptors suggested as the mechanism of action.

Future Directions

The unique properties of this compound warrant further investigation into its pharmacological potential. Future research could focus on:

  • In Vivo Studies : To evaluate the therapeutic efficacy and safety profile.
  • Structural Modifications : To enhance selectivity and potency against specific targets.
  • Broader Applications : Exploring its role in drug delivery systems or as a scaffold for new drug development.

Q & A

Q. Basic

  • LC-MS : Confirms molecular weight and detects impurities.
  • IR Spectroscopy : Identifies functional groups (e.g., Boc carbonyl stretch at ~1680 cm⁻¹) .
  • Elemental Analysis : Verifies stoichiometry, especially for novel derivatives .

How do structural modifications at the 2-amino position affect pharmacological properties?

Advanced
Substituents at C-2 modulate solubility and target engagement. For example, benzyl or heteroaryl groups enhance lipophilicity and blood-brain barrier penetration, while carboxylate esters (e.g., methyl esters) improve bioavailability . Structure-activity relationship (SAR) studies using radioligand binding assays (e.g., for nAChRs) are essential to quantify affinity changes .

What are the key differences in synthetic yields between classical and modern routes?

Advanced
Classical routes (e.g., Fraser’s 1970 method) achieved ≤36% yields due to inefficient cyclization steps and platinum oxide dependency . Modern approaches using palladium catalysis or flow chemistry have improved yields to 50–70% while reducing reaction times . Contradictions in yield data often stem from variations in starting material purity or catalyst loading .

How is this scaffold utilized in natural product synthesis?

Advanced
The 7-azabicyclo[2.2.1]heptane core is pivotal in synthesizing epibatidine, a natural alkaloid with non-opioid analgesic activity. Total synthesis involves coupling 5-lithio-2-chloropyridine with N-Boc-7-azabicycloheptan-2-one, followed by deprotection to yield the 1R,2R,4S enantiomer . This route highlights the scaffold’s versatility in accessing bioactive alkaloids.

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